2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is a chemical compound with the molecular formula C11H15N5O2. It is characterized by a purine skeleton substituted with an oxolan-2-yl group and an aminoethanol moiety. This compound is known for its significant role in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol typically involves the reaction of a purine derivative with an oxolan-2-yl group under controlled conditions. One common method includes the use of 2-aminoethanol as a reactant, which is treated with a purine derivative to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase the efficiency and yield of the compound. The process may also involve purification steps to ensure the compound meets the required standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Oxolan-2-yl)purin-6-amine: This compound shares a similar purine skeleton but lacks the aminoethanol moiety.
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol: This compound has a similar structure but includes additional substituents like the chlorophenyl group.
Uniqueness
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is unique due to its specific combination of the oxolan-2-yl group and the aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
91338-63-5 |
---|---|
Molekularformel |
C11H15N5O2 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-[[9-(oxolan-2-yl)purin-6-yl]amino]ethanol |
InChI |
InChI=1S/C11H15N5O2/c17-4-3-12-10-9-11(14-6-13-10)16(7-15-9)8-2-1-5-18-8/h6-8,17H,1-5H2,(H,12,13,14) |
InChI-Schlüssel |
POEIVGRLJHPULC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.